molecular formula C11H7NO5S B2853337 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid CAS No. 252026-66-7

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid

Cat. No. B2853337
CAS RN: 252026-66-7
M. Wt: 265.24
InChI Key: BOSTZGBMJSOKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(4-nitrophenoxy)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid is represented by the InChI code 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid , have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways within cancer cells, potentially leading to the development of new therapeutic agents .

Anti-inflammatory Applications

The structural analogs of thiophene have been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity in this domain suggests that 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a precursor or a lead compound for creating new anti-inflammatory medications .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be investigated for its efficacy in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial materials .

Organic Electronics: Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a valuable compound in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to its potential for electronic communication and intramolecular charge transfer .

Optoelectronics: Light-Harvesting

The unique electronic properties of thiophene derivatives make them suitable for use in light-harvesting applications3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could contribute to the development of organic solar cells and other optoelectronic devices that require efficient light absorption and conversion .

Dental Anesthetics

Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. Exploring the properties of 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could lead to the creation of new anesthetics with improved efficacy and safety profiles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

3-(4-nitrophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSTZGBMJSOKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.